4,6-Dichloropyridine-3-sulfonyl chloride
Overview
Description
4,6-Dichloropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl3NO2S. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4 and 6 positions, and a sulfonyl chloride group at the 3 position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyridine-3-sulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 4,6-dichloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and concentration of reagents are meticulously controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
Substitution: Products include various substituted pyridine derivatives.
Reduction: The major product is the corresponding sulfonamide.
Oxidation: The major product is the corresponding sulfonic acid.
Scientific Research Applications
4,6-Dichloropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making the compound a useful reagent for introducing sulfonyl groups into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloropyridine-3-sulfonyl chloride
- 6-Chloropyridine-3-sulfonyl chloride
- 2,4-Dichloropyridine-3-sulfonyl chloride
Uniqueness
4,6-Dichloropyridine-3-sulfonyl chloride is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4,6-dichloropyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-3-1-5(7)9-2-4(3)12(8,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXYLMHEGDMQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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